For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Sinapine Thiocyanate
Introduction
Sinapine thiocyanate is the thiocyanate salt form of sinapine, a naturally occurring alkaloid and the choline ester of sinapic acid.[1][2] Primarily isolated from the seeds of cruciferous plants like rapeseed and radish seeds, it has garnered significant attention for its diverse pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the chemical properties of sinapine thiocyanate, including its physicochemical characteristics, analytical methodologies, and key biological interactions.
Physicochemical Properties
Sinapine thiocyanate presents as a white to light yellow crystalline powder.[1] It is recognized for its solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1]
Table 1: General Chemical and Physical Properties of Sinapine Thiocyanate
| Property | Value | Source(s) |
| CAS Number | 7431-77-8 | [2][4] |
| Molecular Formula | C₁₇H₂₄N₂O₅S (or C₁₆H₂₄NO₅·CNS) | [2][4][5] |
| Molecular Weight | 368.45 g/mol | [2][5] |
| Appearance | White crystalline powder / Light yellow powder | [1] |
| Purity (Assay) | ≥98% (HPLC) | |
| UV Absorbance Maxima | ~329-330 nm | [6] |
| Storage Conditions | 2°C - 8°C or -20°C; Keep sealed, dry, and protected from light | [2] |
Table 2: Solubility Data for Sinapine Thiocyanate
| Solvent | Concentration | Source(s) |
| DMSO | 73-74 mg/mL (198.12 - 200.84 mM) | [7] |
| DMSO | ≥ 125 mg/mL (339.26 mM) | [8] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
Table 3: Elemental Analysis
| Element | Percentage | Source(s) |
| Carbon (C) | 55.42% | [5] |
| Hydrogen (H) | 6.57% | [5] |
| Nitrogen (N) | 7.60% | [5] |
| Oxygen (O) | 21.71% | [5] |
| Sulfur (S) | 8.70% | [5] |
Experimental Protocols
Synthesis of Sinapine
A sustainable and straightforward synthesis of sinapine has been reported utilizing a proline-mediated Knoevenagel-Doebner condensation.
-
Reactants : Bio-based syringaldehyde, Meldrum's acid, and choline chloride.
-
Catalyst : Proline.
-
Solvent : Ethanol.
-
Procedure : The condensation reaction is performed in ethanol, leveraging proline as a catalyst. This method provides a more sustainable alternative to previous low-yield pathways. The resulting sinapine can then be converted to its thiocyanate salt through standard salt formation techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard method for the identification and quantification of sinapine thiocyanate.[9]
-
Instrumentation : HPLC system with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[9]
-
Column : A C18 stationary phase is typically used.
-
Mobile Phase : A gradient elution system consisting of a water-methanol-ο-phosphoric acid solution.[6]
-
Flow Rate : A typical flow rate is 0.8 ml/min.[6]
-
Detection Wavelength : Set to the sinapine maximum absorbance of approximately 330 nm.[6]
-
Quantification : The concentration is calculated from a standard curve generated by plotting the peak area against known concentrations of a sinapine thiocyanate reference standard.[6]
Stability Assay in Artificial Gastric and Intestinal Juice
The stability of sinapine thiocyanate has been evaluated in simulated digestive fluids.[9]
-
Objective : To investigate the stability of sinapine thiocyanate in artificial gastric juice (with and without pepsin) and artificial intestinal juice (with and without pancreatin).[9]
-
Methodology :
-
Prepare solutions of sinapine thiocyanate in each of the four different artificial digestive fluids.
-
Incubate the solutions and draw aliquots at various time points.
-
Determine the concentration of the remaining sinapine thiocyanate at each time point using HPLC analysis.
-
Calculate the remaining percentage to assess stability.
-
-
Results : Studies have shown that sinapine thiocyanate is more stable in artificial gastric juice than in artificial intestinal juice, with the lowest stability observed in artificial intestinal juice lacking pancreatin.[9] Despite this, the remaining percentage in both fluids was above 70%, indicating relative stability.[9]
Biological Activity and Mechanisms of Action
Sinapine thiocyanate exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, anti-angiogenic, and radio-protective effects.[1][10] It is also known to be an acetylcholinesterase (AChE) inhibitor, making it a compound of interest for neurodegenerative disease research.[1]
Signaling Pathway Involvement
Research indicates that sinapine can down-regulate P-glycoprotein expression by suppressing the FGFR4-FRS2α-ERK1/2 signaling pathway.[4] Furthermore, in pancreatic cancer cells, sinapine thiocyanate has been shown to exert its anti-tumor effects by upregulating Growth Arrest and DNA Damage-inducible alpha (GADD45A).[3]
Caption: ST action on Pancreatic Cancer Cells via GADD45A.
Visualized Workflows and Relationships
Experimental Workflow: Analysis of Sinapine Thiocyanate from Plant Material
The following diagram illustrates a typical workflow for the extraction and analysis of sinapine thiocyanate from its natural sources, such as rapeseed meal.[9]
References
- 1. Sinapine thiocyanate | 7431-77-8 [chemicalbook.com]
- 2. Sinapine thiocyanate | 7431-77-8 | FS73993 | Biosynth [biosynth.com]
- 3. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinapine thiocyanate | CAS#:7431-77-8 | Chemsrc [chemsrc.com]
- 5. medkoo.com [medkoo.com]
- 6. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. molnova.cn [molnova.cn]
- 9. CAS 7431-77-8 | Sinapine thiocyanate [phytopurify.com]
- 10. Sinapine Thiocyanate - CD Bioparticles [cd-bioparticles.net]
